HEAT SHOCK PROTEIN, 65 KD, MYCOBACTERIUM BOVIS BCG, FRAGMENT 180-188 HEAT SHOCK PROTEIN, 65 KD, MYCOBACTERIUM BOVIS BCG, FRAGMENT 180-188
Brand Name: Vulcanchem
CAS No.: 124774-36-3
VCID: VC0055901
InChI: InChI=1S/C47H76N10O15/c1-23(2)18-31(51-36(61)22-50-40(64)34(21-28-12-10-9-11-13-28)56-46(70)38(49)26(7)58)43(67)52-29(14-16-35(48)60)41(65)54-32(19-24(3)4)44(68)53-30(15-17-37(62)63)42(66)55-33(20-25(5)6)45(69)57-39(27(8)59)47(71)72/h9-13,23-27,29-34,38-39,58-59H,14-22,49H2,1-8H3,(H2,48,60)(H,50,64)(H,51,61)(H,52,67)(H,53,68)(H,54,65)(H,55,66)(H,56,70)(H,57,69)(H,62,63)(H,71,72)/t26-,27-,29+,30+,31+,32+,33+,34+,38+,39+/m1/s1
SMILES: CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)O)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(C(C)O)N
Molecular Formula: C47H76N10O15
Molecular Weight: 1021.2 g/mol

HEAT SHOCK PROTEIN, 65 KD, MYCOBACTERIUM BOVIS BCG, FRAGMENT 180-188

CAS No.: 124774-36-3

Main Products

VCID: VC0055901

Molecular Formula: C47H76N10O15

Molecular Weight: 1021.2 g/mol

HEAT SHOCK PROTEIN, 65 KD, MYCOBACTERIUM BOVIS BCG, FRAGMENT 180-188 - 124774-36-3

CAS No. 124774-36-3
Product Name HEAT SHOCK PROTEIN, 65 KD, MYCOBACTERIUM BOVIS BCG, FRAGMENT 180-188
Molecular Formula C47H76N10O15
Molecular Weight 1021.2 g/mol
IUPAC Name (4S)-4-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid
Standard InChI InChI=1S/C47H76N10O15/c1-23(2)18-31(51-36(61)22-50-40(64)34(21-28-12-10-9-11-13-28)56-46(70)38(49)26(7)58)43(67)52-29(14-16-35(48)60)41(65)54-32(19-24(3)4)44(68)53-30(15-17-37(62)63)42(66)55-33(20-25(5)6)45(69)57-39(27(8)59)47(71)72/h9-13,23-27,29-34,38-39,58-59H,14-22,49H2,1-8H3,(H2,48,60)(H,50,64)(H,51,61)(H,52,67)(H,53,68)(H,54,65)(H,55,66)(H,56,70)(H,57,69)(H,62,63)(H,71,72)/t26-,27-,29+,30+,31+,32+,33+,34+,38+,39+/m1/s1
Standard InChIKey CKBCHJFCYGZUBW-AAASIAOPSA-N
Isomeric SMILES C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)N)O
SMILES CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)O)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(C(C)O)N
Canonical SMILES CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)O)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(C(C)O)N
Sequence TFGLQLELT
Synonyms SNP nonapeptide
Thr-Phe-Gly-Leu-Gln-Leu-Glu-Leu-Thr
threonyl-phenylalanyl-glycyl-leucyl-glutaminyl-leucyl-glutamyl-leucyl-threonine
PubChem Compound 130251
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator